3-(Trifluoromethyl)piperidin-4-one;hydrochloride
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Overview
Description
3-(Trifluoromethyl)piperidin-4-one;hydrochloride is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a ketone functional group The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)piperidin-4-one;hydrochloride typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the reaction of a piperidine derivative with a trifluoromethylating agent under controlled conditions. For example, the compound can be synthesized by reacting 3-methyl-4-(trifluoromethyl)piperidin-4-ol with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)piperidin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Trifluoromethyl)piperidin-4-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)piperidin-4-one;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)piperidine hydrochloride: Similar structure but with the trifluoromethyl group at a different position on the piperidine ring.
3-Methyl-4-(trifluoromethyl)piperidin-4-ol hydrochloride: Similar structure with an additional methyl group and hydroxyl group.
4,4-Difluoropiperidine hydrochloride: Contains two fluorine atoms instead of a trifluoromethyl group.
Uniqueness
3-(Trifluoromethyl)piperidin-4-one;hydrochloride is unique due to the presence of both a trifluoromethyl group and a ketone functional group on the piperidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H9ClF3NO |
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Molecular Weight |
203.59 g/mol |
IUPAC Name |
3-(trifluoromethyl)piperidin-4-one;hydrochloride |
InChI |
InChI=1S/C6H8F3NO.ClH/c7-6(8,9)4-3-10-2-1-5(4)11;/h4,10H,1-3H2;1H |
InChI Key |
WZXFPIGGWOAIEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1=O)C(F)(F)F.Cl |
Origin of Product |
United States |
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